molecular formula C22H18O10 B12054135 (+)-Catechin Gallate-13C3

(+)-Catechin Gallate-13C3

Katalognummer: B12054135
Molekulargewicht: 445.3 g/mol
InChI-Schlüssel: LSHVYAFMTMFKBA-CSYONBGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Catechin Gallate-13C3 is a stable isotope-labeled compound derived from catechin gallate, a type of flavonoid found in tea. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Catechin gallate itself is known for its potent antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Catechin Gallate-13C3 involves the incorporation of carbon-13 isotopes into the catechin gallate molecule. This can be achieved through various synthetic routes, including:

    Direct Isotope Labeling: This method involves the direct incorporation of carbon-13 labeled reagents into the catechin gallate structure.

    Enzymatic Synthesis: Enzymes can be used to catalyze the incorporation of carbon-13 labeled substrates into catechin gallate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Catechin Gallate-13C3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced catechin derivatives, and substituted catechin gallate compounds .

Wirkmechanismus

The mechanism of action of (+)-Catechin Gallate-13C3 involves its interaction with various molecular targets and pathways, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(+)-Catechin Gallate-13C3 is unique due to its specific carbon-13 labeling, which allows for precise tracking and analysis in various research applications. Its potent biological activities and stable isotope labeling make it a valuable tool in scientific studies .

Eigenschaften

Molekularformel

C22H18O10

Molekulargewicht

445.3 g/mol

IUPAC-Name

[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m0/s1/i8+1,19+1,21+1

InChI-Schlüssel

LSHVYAFMTMFKBA-CSYONBGUSA-N

Isomerische SMILES

[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Kanonische SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.